molecular formula C20H16ClFN2O3 B2802397 N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-77-7

N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2802397
CAS No.: 1021261-77-7
M. Wt: 386.81
InChI Key: CANKUMKEXWHADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O3 and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

Studies on the metabolism and disposition of related compounds, such as potent HIV integrase inhibitors, have utilized techniques like 19F-NMR spectroscopy. These studies provide insights into the metabolic fate and excretion patterns of similar compounds, highlighting the importance of metabolism in the development of therapeutic agents (Monteagudo et al., 2007).

Synthesis of Derivatives

Research on the synthesis of derivatives shows the potential for creating selective kinase inhibitors, as demonstrated by the discovery of compounds with significant tumor stasis effects in preclinical models (Schroeder et al., 2009). Such studies underscore the versatility of pyridine carboxamide derivatives in medicinal chemistry.

Crystal Structure Analysis

The crystal structure analysis of related compounds provides fundamental insights into their molecular configuration, which is crucial for understanding their biological activity and optimizing their therapeutic potential. For instance, the analysis of raltegravir monohydrate, an HIV integrase inhibitor, reveals specific dihedral angles and hydrogen bonding patterns that contribute to its activity (Yamuna et al., 2013).

Antimicrobial and Antituberculosis Activity

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antituberculosis activity, demonstrating the potential of these compounds in addressing infectious diseases (Mohammadpour, 2012). Such research highlights the therapeutic applications of pyridine carboxamide derivatives beyond their use in HIV treatment.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3/c1-12-2-7-15(8-16(12)21)24-20(26)17-9-18(25)19(10-23-17)27-11-13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKUMKEXWHADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.